molecular formula C3H6CaO2 B1222218 Calcium propionate CAS No. 4075-81-4

Calcium propionate

Cat. No. B1222218
CAS No.: 4075-81-4
M. Wt: 114.16 g/mol
InChI Key: RAGOHKKBYVRXKK-UHFFFAOYSA-N
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Patent
US06673964B1

Procedure details

Propionitrile (311.5 g, 5.66 mol, supplied by Solutia Inc., refined: 99.6% min) was charged into a one gallon 316 stainless steel autoclave through a funnel. Calcium hydroxide (229.3 g, 3.09 mol, supplied by Mississippi Lime, CODEX Hydrated Lime), and deionized water (1007.2 g, 55.9 mol) were mixed to produce a slurry and charged to the autoclave through the same funnel. A second portion of deionized water (345.1 g, 19.2 mol) was used to rinse the calcium hydroxide slurry container and was charged to the autoclave through the funnel. The autoclave was pressurized with nitrogen to 45-55 psig (310.3-379.2 KPa), and the pressure relieved to under 25 psig (172.4 KPa). This cycle was repeated two additional times to purge most of the air from the system. The pressure control valve was set to 260 psig (1792.6 KPa), and a nitrogen flow (100 std cm3/min) through the reactor vapor space was started. The autoclave agitator was started and the contents were heated to 200° C. with a mixture of steam and water under pressure in an internal coil. After the autoclave contents had been at 200° C. for one hour, the nitrogen flow was increased to 200 cm3/min to improve the control of the autoclave pressure. After the autoclave contents had been at 200° C. for a total of two hours, the steam was turned off and the reactor pressure was released through a vapor line heated to over 200° C. over a period of 40 minutes. The water and ammonia that flashed from the autoclave was trapped by passing it into a scrubber containing 4862.6 grams of ice water. This scrubber solution weighed 5414.9 grams after all of the autoclave pressure had been released. After the autoclave contents had cooled to less than 60° C. they were drained and weighed (925.1 g). Deionized water (237.2 g) was added to dissolve all of the calcium propionate. This diluted product was analyzed by the HPLC method described in Example 1 and found to contain 28.0% calcium propionate (326 g, 1.75 mol, 62% yield), 119 ppm of propionamide, and no detectable propionitrile. The scrubber solution was found to contain 0.34% calcium propionate and 1.58% ammonia. From the amount of calcium propionate in the scrubber, it was concluded that approximately 66.4 grams of the product was carried into the scrubber by entrainment and that 400 grams of water and 85.5 grams of ammonia were flashed from the autoclave. This represents 90% of the ammonia that would be expected from complete hydrolysis of the propionitrile charged to the autoclave. No attempt was made to quantify the amount of calcium propionate remaining in the reactor after the product was drained.
Quantity
311.5 g
Type
reactant
Reaction Step One
[Compound]
Name
316
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
229.3 g
Type
reactant
Reaction Step Two
Name
Quantity
1007.2 g
Type
reactant
Reaction Step Two
Name
Quantity
345.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
calcium propionate
Yield
62%

Identifiers

REACTION_CXSMILES
C(#N)CC.[OH-:5].[Ca+2:6].[OH-].O.[C:9](N)(=[O:12])[CH2:10][CH3:11]>>[C:9]([O-:12])(=[O:5])[CH2:10][CH3:11].[Ca+2:6].[C:9]([O-:12])(=[O:5])[CH2:10][CH3:11] |f:1.2.3,6.7.8|

Inputs

Step One
Name
Quantity
311.5 g
Type
reactant
Smiles
C(CC)#N
Name
316
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
229.3 g
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Name
Quantity
1007.2 g
Type
reactant
Smiles
O
Step Three
Name
Quantity
345.1 g
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce a slurry
ADDITION
Type
ADDITION
Details
charged to the autoclave through the same funnel
WASH
Type
WASH
Details
to rinse the calcium hydroxide slurry container
ADDITION
Type
ADDITION
Details
was charged to the autoclave through the funnel
CUSTOM
Type
CUSTOM
Details
to purge most of the air from the system
TEMPERATURE
Type
TEMPERATURE
Details
the nitrogen flow was increased to 200 cm3/min
CUSTOM
Type
CUSTOM
Details
had been at 200° C. for a total of two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
heated to over 200° C. over a period of 40 minutes
Duration
40 min
ADDITION
Type
ADDITION
Details
containing 4862.6 grams of ice water
TEMPERATURE
Type
TEMPERATURE
Details
After the autoclave contents had cooled to less than 60° C. they
ADDITION
Type
ADDITION
Details
Deionized water (237.2 g) was added
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve all of the calcium propionate

Outcomes

Product
Details
Reaction Time
1 h
Name
calcium propionate
Type
product
Smiles
C(CC)(=O)[O-].[Ca+2].C(CC)(=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.75 mol
AMOUNT: MASS 326 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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